molecular formula C20H27F3N2O2 B2440926 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097920-32-4

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2440926
CAS No.: 2097920-32-4
M. Wt: 384.443
InChI Key: NHLJSNATPMYRFW-UHFFFAOYSA-N
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Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic small molecule research compound, provided for use in non-clinical laboratory research. Its core structure combines a piperidine ring, a tetrahydrofuran (oxolane) moiety, and a phenylpropanamide group featuring a trifluoromethyl substituent. This molecular architecture is common in compounds investigated for targeting G-protein coupled receptors (GPCRs), such as chemokine receptors or serotonin receptors . The presence of the trifluoromethyl group, a common motif in medicinal chemistry , is known to enhance metabolic stability and modulate binding affinity. Researchers may find this compound valuable for probing neurodegenerative pathways, inflammatory processes, or oncology targets, given that similar piperidine-based molecules have shown activity in central nervous system (CNS) disease models and as enzyme modulators . The exact mechanism of action and primary research applications for this specific molecule are yet to be fully characterized and represent an area of active investigation. Researchers are encouraged to conduct their own specificity and safety profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O2/c21-20(22,23)17-4-1-15(2-5-17)3-6-19(26)24-13-16-7-10-25(11-8-16)18-9-12-27-14-18/h1-2,4-5,16,18H,3,6-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLJSNATPMYRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an oxolane moiety, and a trifluoromethylphenyl group. This unique combination of functional groups contributes to its diverse biological activities.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. However, detailed investigations into its mechanism of action are still required to fully understand how it interacts with biological targets such as enzymes and receptors.

The exact mechanism of action remains largely uncharacterized; however, it is hypothesized that the compound may interact with specific molecular targets that modulate their activity. This interaction could lead to various biological effects, including:

  • Inhibition of bacterial growth
  • Induction of apoptosis in cancer cells
  • Modulation of receptor activity

Antimicrobial Activity

A study on structurally related compounds indicated that certain piperidinol derivatives demonstrated significant antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL against tuberculosis bacteria .

CompoundMIC (μg/mL)Activity Description
4b1.4Strong anti-tuberculosis activity
4m1.7Strong anti-tuberculosis activity
5a100Moderate activity
5b25Moderate activity

Anticancer Activity

Research has also pointed to potential anticancer properties. A related compound was found to induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects through pathways involving caspases and other apoptotic markers.

Safety and Toxicity Profile

While initial studies highlight the therapeutic potential of this compound, safety evaluations are crucial. Cytotoxicity tests against eukaryotic cell lines revealed varying degrees of toxicity, emphasizing the need for careful assessment before clinical application.

Cytotoxicity Data

CompoundCytotoxicity (IC50 μM)Therapeutic Index
4b30>10
4m45>10

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 0–5°C during amide bond formation to minimize side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .

Table 1 : Comparison of Synthetic Methods

StepMethodYield (%)Purity (%)Reference
1Reductive amination6590
2Mitsunobu reaction7288
3EDC/HOBt coupling8595

What analytical techniques are most effective for confirming the molecular structure and purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm presence of the piperidine (δ 2.5–3.5 ppm), oxolan (δ 3.7–4.3 ppm), and trifluoromethylphenyl (δ 7.6–7.8 ppm) groups .
    • 13C NMR : Identify carbonyl (δ 165–170 ppm) and CF3 (δ 124 ppm, q, J = 288 Hz) signals .
  • Mass Spectrometry (MS) : ESI-MS (m/z 415.2 [M+H]+) for molecular weight confirmation .
  • HPLC : Purity assessment using C18 columns (ACN/water + 0.1% TFA; retention time ~8.2 min) .

Q. Advanced Validation :

  • X-ray Crystallography : Resolve stereochemistry of the piperidine-oxolan junction (if crystalline) .

How does the trifluoromethyl group influence the compound's electronic properties and reactivity?

Basic Research Question
The -CF3 group:

  • Electron-Withdrawing Effect : Reduces electron density on the phenyl ring, enhancing resistance to oxidative degradation .
  • Lipophilicity : Increases logP by ~1.2 units, improving membrane permeability (calculated via ChemAxon) .
  • Metabolic Stability : Retards CYP450-mediated metabolism due to strong C-F bonds .

Q. Experimental Evidence :

  • Hammett Constants : σm = 0.43 for -CF3, confirming its meta-directing nature in electrophilic substitution .

What strategies can resolve discrepancies in biological activity data across studies?

Advanced Research Question
Common Discrepancies :

  • Variability in IC50 values (e.g., 10 nM vs. 150 nM in kinase inhibition assays).

Q. Resolution Methods :

Purity Reassessment : Verify via HPLC and elemental analysis to exclude impurities (>99% purity required) .

Assay Standardization : Use uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and ATP concentrations (1 mM) .

Target Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Table 2 : Biological Activity Comparison

StudyTargetIC50 (nM)Assay TypeReference
AKinase X10Fluorescence
BKinase X150Radioisotopic

How can computational modeling predict interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to kinase X (PDB: 4XTT). Key interactions:
    • Hydrogen bonding between the amide carbonyl and Lys123.
    • Van der Waals contacts with the CF3 group and hydrophobic pocket .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the protein-ligand complex .

Q. Validation :

  • Compare predicted ΔG (binding energy) with experimental ITC data (e.g., ΔG = -9.8 kcal/mol predicted vs. -10.2 kcal/mol observed) .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

  • Chiral Centers : The piperidine-oxolan junction requires strict stereochemical control.
  • Scale-Up Solutions :
    • Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective synthesis .
    • Monitor optical rotation ([α]D20 = +15.6°) to ensure consistency .

Table 3 : Scalability Data

Batch Size (g)Purity (%)Enantiomeric Excess (%)Reference
59598
1008885

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